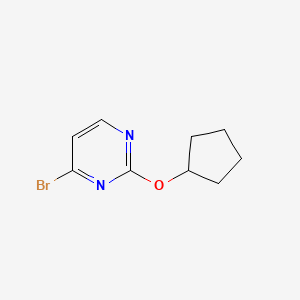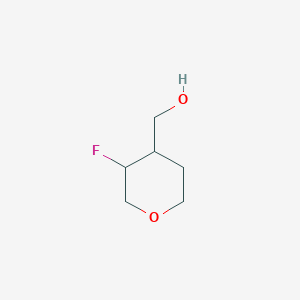
(1H-Pyrazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C₄H₆N₂S It features a pyrazole ring substituted with a methanethiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)methanethiol typically involves the reaction of pyrazole derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halomethyl pyrazole reacts with a thiol reagent under basic conditions. For example, 4-chloromethyl-1H-pyrazole can be treated with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Addition: Electrophiles such as alkylating agents can add to the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or thioesters.
Addition: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazol-4-yl)methanethiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Wirkmechanismus
The mechanism of action of (1H-Pyrazol-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methanethiol: Similar structure but with a methyl group at the 1-position.
(1H-Pyrazol-3-yl)methanethiol: Similar structure but with the methanethiol group at the 3-position.
(1H-Pyrazol-5-yl)methanethiol: Similar structure but with the methanethiol group at the 5-position.
Uniqueness
(1H-Pyrazol-4-yl)methanethiol is unique due to the specific positioning of the methanethiol group at the 4-position, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C4H6N2S |
|---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
1H-pyrazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) |
InChI-Schlüssel |
JZPMKRCZBWSODS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


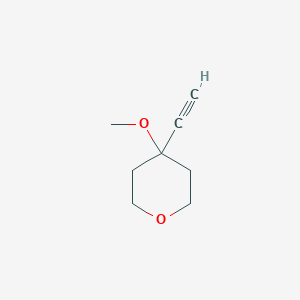
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)

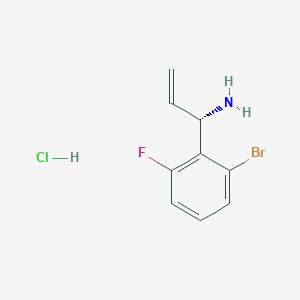
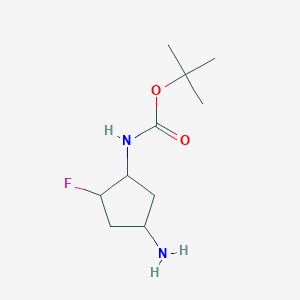



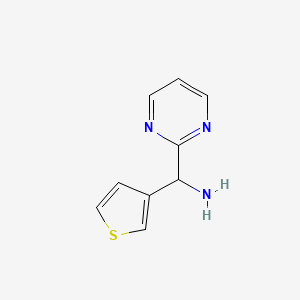
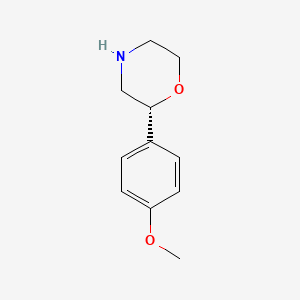
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
